

# Spectroscopic Profile of 6-Bromoimidazo[1,2-a]pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Bromoimidazo[1,2-a]pyridine**. This compound is of significant interest in medicinal chemistry and drug development due to its prevalence as a core scaffold in various biologically active molecules. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Bromoimidazo[1,2-a]pyridine** and some of its derivatives. It is important to note that a complete, unified dataset for the parent compound is not readily available in published literature; therefore, data from closely related derivatives are also included for comparative purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
6-Bromo-7-methyl-imidazo[1,2-a]pyridine	-	2.34 (s, 3H), 6.68 (t, $J$ = 6.7 Hz, 1H), 7.03-7.19 (m, 1H), 7.21-7.45 (m, 4H), 7.54-7.59 (m, 2H) <a href="#">[1]</a>
6-Bromoimidazo[1,2-a]pyridin-8-amine	-	$[M+H]^+ = 214.0$ <a href="#">[2]</a>
3,6-Dichloroimidazo[1,2-a]pyridine	CDCl <sub>3</sub>	7.19 (d, $J$ = 8.6 Hz, 1H), 7.57 (d, $J$ = 9.6 Hz, 2H), 8.13 (s, 1H) <a href="#">[1]</a>

### <sup>13</sup>C NMR Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
6-Bromo-7-methyl-imidazo[1,2-a]pyridine	CDCl <sub>3</sub>	13.6, 19.3, 111.7, 116.7, 123.3, 123.8, 126.3, 128.3, 129.1, 129.2, 130.6, 131.6, 138.9, 140.8, 144.3 <a href="#">[1]</a>
3,6-Dichloroimidazo[1,2-a]pyridine	CDCl <sub>3</sub>	100.0, 118.5, 120.7, 121.8, 126.0, 131.0 <a href="#">[1]</a>

### Infrared (IR) Spectroscopy

Compound	Sample Prep	Key Peaks (cm <sup>-1</sup> )
6-Bromo-7-methyl-imidazo[1,2-a]pyridine	KBr	766, 894, 1109, 1437, 3024 <a href="#">[1]</a>
3,6-Dichloroimidazo[1,2-a]pyridine	KBr	690, 899, 1249, 1506, 2989 <a href="#">[1]</a>

### Mass Spectrometry (MS)

Compound	Ionization Method	m/z
6-Bromoimidazo[1,2-a]pyridin-8-amine	-	[M+H] <sup>+</sup> =214.0[2]
6-Bromo-7-methyl-imidazo[1,2-a]pyridine	ESI	223 [M+H] <sup>+</sup> [1]
3,6-Dichloroimidazo[1,2-a]pyridine	ESI	187 [M+H] <sup>+</sup> [1]

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **6-Bromoimidazo[1,2-a]pyridine**.

### NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

#### Sample Preparation:

- Weigh approximately 5-10 mg of the solid **6-Bromoimidazo[1,2-a]pyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

#### Data Acquisition ( $^1\text{H}$ NMR):

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Data Acquisition ( $^{13}\text{C}$  NMR):

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **6-Bromoimidazo[1,2-a]pyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the sample holder with the KBr pellet in the spectrometer's beam path.
- Acquire the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required.

Sample Preparation (for ESI):

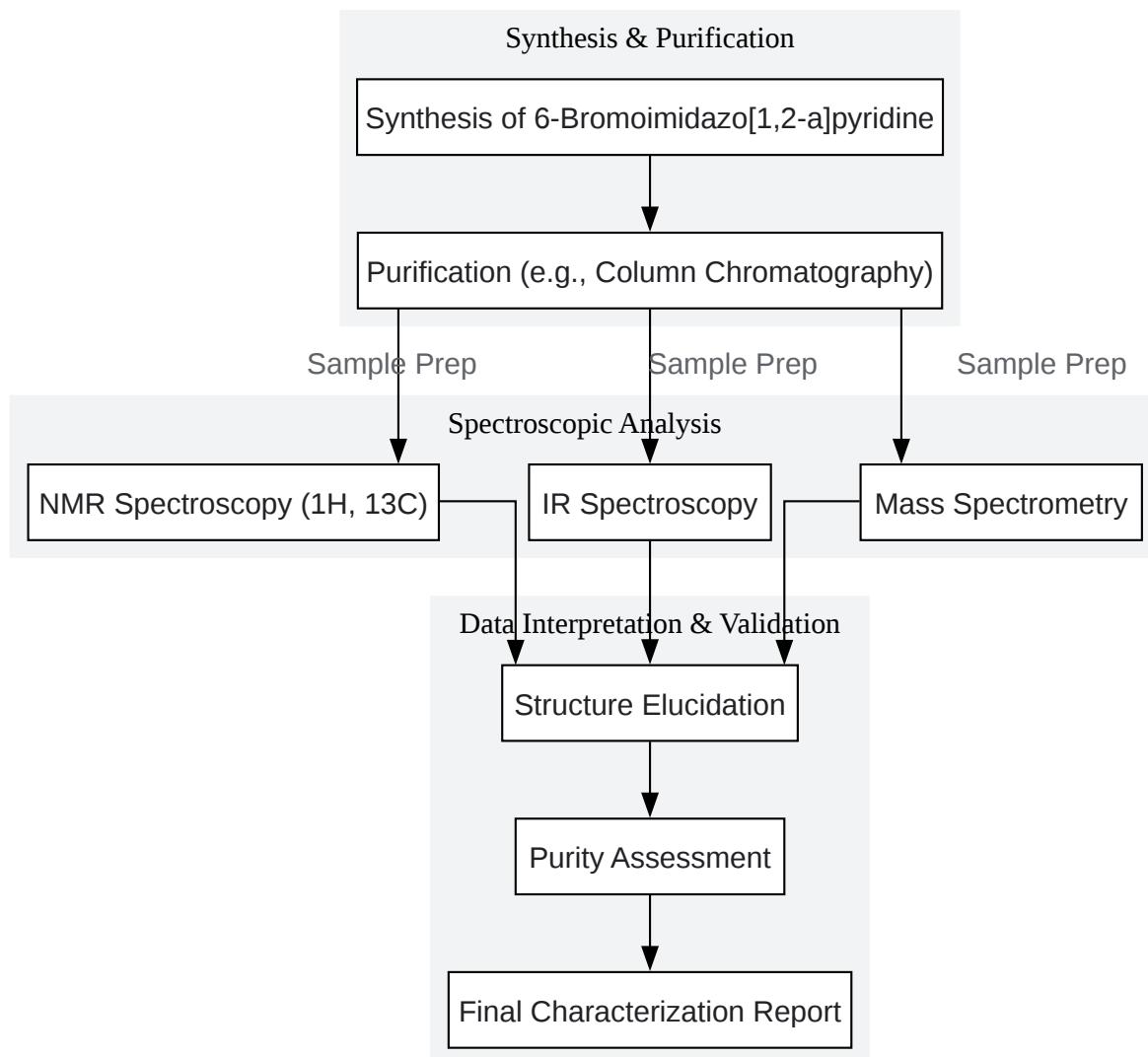
- Prepare a dilute solution of **6-Bromoimidazo[1,2-a]pyridine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of approximately 1-10  $\mu$ g/mL with the same solvent.
- If necessary, add a small amount of formic acid or ammonium hydroxide to promote ionization.

Data Acquisition:

- Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
- The resulting spectrum will show the mass-to-charge ratio ( $m/z$ ) of the molecular ion and any fragment ions.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **6-Bromoimidazo[1,2-a]pyridine**.

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Caption: General workflow for the synthesis and spectroscopic characterization of **6-Bromoimidazo[1,2-a]pyridine**.

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## References

- 1. rsc.org [rsc.org]
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